Crystal structure and X-ray diffraction of 4-hydroxy-2-iodobenzonitrile
Crystal structure and X-ray diffraction of 4-hydroxy-2-iodobenzonitrile
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 4-hydroxy-2-iodobenzonitrile
This guide provides a comprehensive technical overview of the anticipated crystal structure and the methodologies for its determination for 4-hydroxy-2-iodobenzonitrile. It is intended for researchers, scientists, and professionals in drug development who are interested in the solid-state properties of halogenated organic molecules. The document outlines the synthesis, crystallization, and detailed X-ray diffraction workflow, and discusses the expected structural features and intermolecular interactions based on established principles and data from analogous compounds.
Introduction: The Significance of Halogenated Benzonitriles
Halogenated benzonitriles are a class of organic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and agrochemicals. The presence of a halogen atom, such as iodine, and a nitrile group on a phenol backbone imparts unique electronic and steric properties to the molecule. These functional groups are known to participate in specific non-covalent interactions, such as hydrogen bonds and halogen bonds, which can dictate the molecular packing in the solid state.[1][2] Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount, as it influences crucial physicochemical properties like solubility, melting point, stability, and bioavailability, which are critical in drug development and materials design.[3][4]
4-hydroxy-2-iodobenzonitrile, with its potential for forming both strong hydrogen bonds via the hydroxyl group and halogen bonds through the iodine atom, presents an interesting case for supramolecular chemistry and crystal engineering.[1] This guide provides a detailed exploration of the anticipated crystal structure of this compound and the experimental and analytical techniques used to elucidate it.
Synthesis and Crystallization of 4-hydroxy-2-iodobenzonitrile
The first step in any crystallographic study is the synthesis of the pure compound and the growth of high-quality single crystals.
Synthesis Protocol: Iodination of 4-hydroxybenzonitrile
A plausible synthetic route to 4-hydroxy-2-iodobenzonitrile involves the electrophilic iodination of the precursor, 4-hydroxybenzonitrile. The hydroxyl group is an activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is blocked by the nitrile group, iodination is expected to occur at the ortho position.
Materials:
-
4-hydroxybenzonitrile[5]
-
Iodine monochloride (ICl) or N-iodosuccinimide (NIS)
-
A suitable solvent (e.g., glacial acetic acid, acetonitrile)[6]
-
Deionized water
-
Sodium thiosulfate solution
Procedure:
-
Dissolve 4-hydroxybenzonitrile in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the iodinating agent (e.g., ICl in the same solvent) to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
If necessary, add a small amount of sodium thiosulfate solution to quench any unreacted iodine.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) to obtain pure 4-hydroxy-2-iodobenzonitrile.[6]
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
For 4-hydroxy-2-iodobenzonitrile, a starting point would be to attempt crystallization from solvents of varying polarity, such as ethanol, methanol, acetone, or acetonitrile, using the slow evaporation technique.
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction. This technique provides precise information about the atomic positions in the crystal lattice.[7]
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: Experimental workflow for the crystal structure determination of 4-hydroxy-2-iodobenzonitrile.
Step-by-Step Methodology
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Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities are recorded.
-
Data Processing: The raw diffraction data are processed to correct for experimental factors and to reduce the data to a set of unique reflections with their corresponding intensities.
-
Structure Solution: The processed data are used to solve the phase problem and obtain an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined by adjusting the atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This is often done using software like PLATON and by generating a Crystallographic Information File (CIF), which is checked for consistency.
Anticipated Crystal Structure and Intermolecular Interactions
While the specific crystal structure of 4-hydroxy-2-iodobenzonitrile is not yet publicly available, we can predict its key features based on the known behavior of similar molecules.[2][8]
Molecular Geometry
The molecular geometry is expected to be largely planar due to the aromatic nature of the benzene ring. The bond lengths and angles should be within the expected ranges for substituted benzonitriles.
Supramolecular Assembly: The Role of Hydrogen and Halogen Bonds
The crystal packing of 4-hydroxy-2-iodobenzonitrile will likely be dominated by a combination of hydrogen bonds and halogen bonds.
-
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the nitrile nitrogen and the hydroxyl oxygen are potential hydrogen bond acceptors. It is highly probable that strong O-H···N or O-H···O hydrogen bonds will be a primary feature of the crystal packing, leading to the formation of chains or dimers.[3]
-
Halogen Bonding: The iodine atom is a good halogen bond donor. The nitrile nitrogen is also a potential halogen bond acceptor. Therefore, C-I···N halogen bonds are expected to play a significant role in the supramolecular assembly, potentially linking the hydrogen-bonded motifs into a higher-dimensional network.[8] The formation of linear arrays of molecules connected by C≡N···I interactions is a common feature in the crystal structures of para-substituted iodobenzonitriles.[2][8]
-
Other Interactions: Weaker interactions, such as C-H···π and π-π stacking interactions, are also likely to contribute to the overall stability of the crystal lattice.[1]
The interplay between these different intermolecular interactions will determine the final crystal packing. The relative strengths of the hydrogen and halogen bonds will be a key factor in the resulting supramolecular synthons.[1]
Tabulated Crystallographic Data (Anticipated)
The following table summarizes the anticipated crystallographic data for 4-hydroxy-2-iodobenzonitrile, based on typical values for small organic molecules.
| Parameter | Anticipated Value |
| Chemical Formula | C₇H₄INO |
| Formula Weight | 245.02 g/mol [9] |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (examples) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1000-1500 |
| Z (molecules/unit cell) | 4 or 8 |
| Density (calculated) (g/cm³) | 1.8-2.0 |
| Absorption Coefficient (mm⁻¹) | 3.0-4.0 |
| F(000) | 464 or 928 |
| Crystal Size (mm³) | 0.2 x 0.2 x 0.1 (typical) |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 100 or 293 |
| Reflections Collected | > 5000 |
| Independent Reflections | > 2000 |
| R_int | < 0.05 |
| Goodness-of-fit on F² | ~1.0 |
| Final R indices [I > 2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |
| R indices (all data) | R₁ < 0.10, wR₂ < 0.15 |
Conclusion
This technical guide has outlined the synthesis, crystallization, and the detailed process of X-ray diffraction analysis for 4-hydroxy-2-iodobenzonitrile. Based on the principles of supramolecular chemistry and the known crystal structures of related compounds, the solid-state structure of 4-hydroxy-2-iodobenzonitrile is expected to be a fascinating example of the interplay between strong hydrogen bonds and directional halogen bonds. The elucidation of its crystal structure will provide valuable insights into the design and engineering of new functional materials and pharmaceutical compounds. The data and protocols presented herein serve as a robust framework for researchers and scientists working in this field.
References
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PubChem. (n.d.). 4-Iodobenzonitrile. Retrieved from [Link]
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MDPI. (2025, March 4). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]
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KAUST Repository. (2023). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
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